(4-Cyclohexylphenyl)amine sulfate
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Overview
Description
(4-Cyclohexylphenyl)amine sulfate is a chemical compound with the molecular formula C12H19NO4S and a molecular weight of 273.35 g/mol . It is a sulfuric acid compound with 4-cyclohexylaniline in a 1:1 ratio . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylphenyl)amine sulfate typically involves the reaction of 4-cyclohexylaniline with sulfuric acid. The reaction conditions include maintaining a controlled temperature to ensure the proper formation of the sulfate salt. The melting point of the compound is between 53-56°C, and the boiling point is approximately 166°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexylphenyl)amine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(4-Cyclohexylphenyl)amine sulfate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclohexylphenyl)amine sulfate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylaniline: The parent compound without the sulfate group.
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Phenylamine: An aromatic amine without the cyclohexyl group.
Uniqueness
(4-Cyclohexylphenyl)amine sulfate is unique due to its combination of a cyclohexyl group and a phenylamine structure, along with the sulfate group. This unique structure imparts specific chemical and physical properties, making it valuable for certain research applications.
Properties
IUPAC Name |
4-cyclohexylaniline;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.H2O4S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-5(2,3)4/h6-10H,1-5,13H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHMBEWVYOMVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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